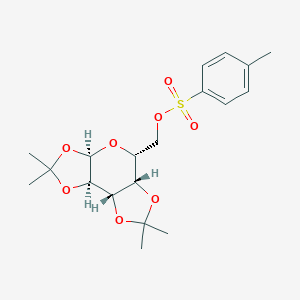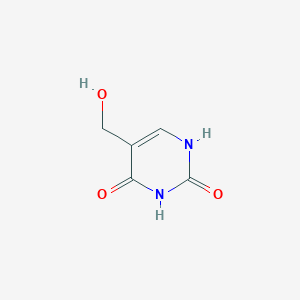
3-Brom-2-cyanopyridin
Übersicht
Beschreibung
3-Bromo-2-cyanopyridine is an organic compound belonging to the pyridine family of compounds. It is a colorless solid with a molecular formula of C5H3BrN2. This compound has been studied for its various applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Antiproliferative Aktivität
Es wurde berichtet, dass 3-Brom-2-cyanopyridin-Derivate verschiedene pharmakologische Aktivitäten besitzen . Insbesondere haben einige dieser Derivate eine vielversprechende Antitumoraktivität gegen die Leberkarzinom-Zelllinie (HEPG2) gezeigt, verglichen mit dem Referenzmedikament Doxorubicin . Dies macht sie zu einem möglichen Kandidaten für weitere Forschung in der Krebsbehandlung .
Synthese komplexer Moleküle
This compound dient als wertvoller Baustein für die Synthese komplexerer Moleküle. Diese komplexen Moleküle haben potenzielle Anwendungen in der medizinischen Chemie und Materialwissenschaft.
Antihypertensive Eigenschaften
Es wurde festgestellt, dass substituierte Cyanopyridine, die unter Verwendung von this compound synthetisiert werden können, antihypertensive Eigenschaften besitzen . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Bluthochdruck hin .
Entzündungshemmende und schmerzlindernde Eigenschaften
Zusätzlich zu ihren antihypertensiven Eigenschaften wurde berichtet, dass substituierte Cyanopyridine auch entzündungshemmende und schmerzlindernde Eigenschaften besitzen . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Schmerzen und Entzündungen hin .
Kardiotonische Aktivität
Es wurde festgestellt, dass substituierte Cyanopyridine eine kardiotonische Aktivität aufweisen . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Herzerkrankungen hin .
Antibakterielle Aktivität
<a data-citationid="3ec77b7b-92ef-c7f2-c492-1425cf6e483a-36-group" h="ID=SERP,5015.
Safety and Hazards
3-Bromo-2-cyanopyridine is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
3-Bromo-2-cyanopyridine, also known as 3-Bromopyridine-2-carbonitrile , is a chemical compound that primarily targets the respiratory system . It is often used in the field of organic synthesis .
Mode of Action
It is known that cyanopyridines can react with thiol nucleophiles, such as those found in cysteine residues in proteins
Biochemical Pathways
3-Bromo-2-cyanopyridine may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like 3-Bromo-2-cyanopyridine) with a halide or pseudohalide using a palladium catalyst .
Result of Action
Given its potential reactivity with thiol groups in cysteine residues, it could potentially alter protein structure and function . This could lead to a variety of downstream effects, depending on the specific proteins and pathways involved.
Action Environment
The action, efficacy, and stability of 3-Bromo-2-cyanopyridine can be influenced by various environmental factors. For instance, it is known to be moisture sensitive , suggesting that its stability and reactivity could be affected by humidity levels. Additionally, safety data suggests that it should be handled in a well-ventilated area , indicating that air quality and ventilation could impact its efficacy and safety.
Biochemische Analyse
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes and proteins, potentially influencing biochemical reactions
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-2-cyanopyridine is not well-defined. It is known that pyridine derivatives can participate in various chemical reactions, potentially leading to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules . The specific molecular mechanisms associated with 3-Bromo-2-cyanopyridine have not been fully explored.
Eigenschaften
IUPAC Name |
3-bromopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOPIUVJCIZALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355837 | |
| Record name | 3-Bromo-2-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55758-02-6 | |
| Record name | 3-Bromo-2-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromopyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


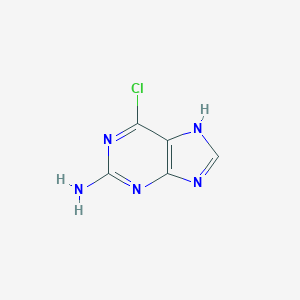

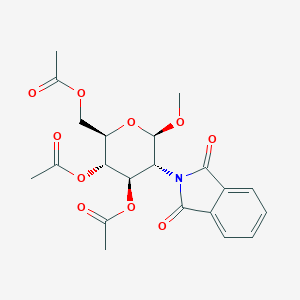
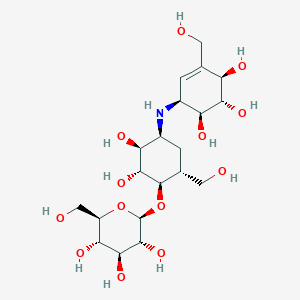
![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)
